N-(2-methoxyphenyl)-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide
Overview
Description
N-(2-methoxyphenyl)-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide is a complex organic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure includes functional groups such as methoxy, methyl, sulfonyl, and acetamide, which contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the sulfonyl group: Reacting 4-methylbenzenesulfonyl chloride with aniline to form N-(4-methylphenyl)sulfonylaniline.
Acetamide formation: Reacting the product with 2-bromoacetic acid to form N-(4-methylphenyl)sulfonyl-2-bromoacetamide.
Methoxyphenyl substitution: Reacting the intermediate with 2-methoxyaniline to form the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of the sulfonyl group may yield a sulfide derivative.
Scientific Research Applications
N-(2-methoxyphenyl)-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a pharmacological agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways or processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-2-(2-methylphenyl)acetamide: Lacks the sulfonyl group.
N-(4-methylphenyl)-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide: Lacks the methoxy group.
N-(2-methoxyphenyl)-2-(2-methyl-N-phenyl)sulfonylanilino)acetamide: Lacks the 4-methyl group.
Uniqueness
The presence of both methoxy and sulfonyl groups in N-(2-methoxyphenyl)-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide may confer unique chemical properties and reactivity compared to similar compounds. These functional groups can influence the compound’s solubility, stability, and interactions with other molecules.
Conclusion
This compound is a complex organic compound with potential applications in various scientific fields. Its unique structure and functional groups contribute to its chemical properties and reactivity, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-17-12-14-19(15-13-17)30(27,28)25(21-10-6-4-8-18(21)2)16-23(26)24-20-9-5-7-11-22(20)29-3/h4-15H,16H2,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAZUTMMPDCRKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2OC)C3=CC=CC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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